4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Description
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a 4-ethoxyphenyl group and at position 4 with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety. The 4-ethoxyphenyl group introduces lipophilicity, and the 3-chlorophenyl substituent on the oxadiazole may influence electronic properties and target binding. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting enzymes or receptors such as TRPA1/TRPV1 antagonists or serotonin receptors .
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-26-17-8-6-16(7-9-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-4-3-5-15(21)10-13/h3-10,14H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTJAHPMZQYOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Pyrrolidinone: The oxadiazole intermediate is then coupled with a pyrrolidinone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacology.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one. The mechanisms through which it may exert these effects include:
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Inhibition of Tumor Cell Proliferation : Preliminary data suggest that the compound can inhibit the growth of various cancer cell lines.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 5.2 Induction of apoptosis HeLa (Cervical Cancer) 3.8 Cell cycle arrest A549 (Lung Cancer) 6.0 Inhibition of kinase activity - Induction of Apoptosis : The compound appears to promote apoptotic pathways in cancer cells, leading to decreased viability.
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating systemic efficacy.
- Pharmacokinetics : Research indicated favorable pharmacokinetic properties such as good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
Lipophilicity :
- The target compound’s 4-ethoxyphenyl and 3-chlorophenyl groups confer moderate lipophilicity (predicted logP ~3.5), comparable to the benzodioxol analogue . The cyclopropyl-substituted compound may exhibit lower logP due to reduced aromaticity.
- The trifluoromethoxy-substituted analogue has higher logP (~4.2) due to the CF3O group.
Metabolic Stability :
- 1,2,4-Oxadiazoles generally resist enzymatic degradation better than 1,3,4-oxadiazoles. The benzodioxol analogue may exhibit superior stability due to reduced CYP450-mediated oxidation.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivative with a 4-ethoxyphenylpyrrolidin-2-one precursor, analogous to methods in .
- Halogenated analogues (e.g., ) require selective halogenation, increasing synthetic complexity.
Target Binding :
- The 3-chlorophenyl group may enhance binding to hydrophobic pockets in targets like TRP channels, while the benzodioxol analogue could favor aromatic stacking interactions .
Crystallographic and Computational Insights
- SHELX Analysis : Structural determination of similar compounds (e.g., ) using SHELX software reveals planarity of the oxadiazole ring, critical for π-π interactions.
- Multiwfn Analysis : Electron localization function (ELF) studies predict strong electron density at the oxadiazole N-O bonds, influencing hydrogen-bond acceptor capacity.
Biological Activity
The compound 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one belongs to a class of compounds known as oxadiazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.84 g/mol. Its structure features a pyrrolidinone ring linked to an oxadiazole moiety and a chlorophenyl group, which is crucial for its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. The 1,3,4-oxadiazole scaffold has been shown to inhibit various cancer cell lines by targeting specific enzymes and growth factors involved in tumor proliferation.
- For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent cytotoxic effects .
-
Mechanisms of Action :
- Enzyme Inhibition : The biological activity is largely attributed to the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in DNA synthesis and regulation of gene expression .
- Apoptosis Induction : Studies have shown that treatment with oxadiazole derivatives leads to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells, promoting programmed cell death .
- Antimicrobial and Anti-inflammatory Properties :
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative similar to the compound showed an IC50 value comparable to Tamoxifen (10.38 µM), suggesting potential as a therapeutic alternative in breast cancer treatment .
- Antimicrobial Activity : Another study evaluated various oxadiazole derivatives against bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL for several compounds .
Data Table: Biological Activities of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | HDAC Inhibition |
| Compound B | A549 | 2.78 | Thymidylate Synthase Inhibition |
| Compound C | SK-MEL-2 | 5.00 | Apoptosis Induction |
| Compound D | E. coli | 8.00 | Antibacterial Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
